2-(4-Chlorophenyl)propionyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

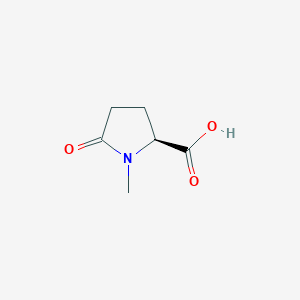

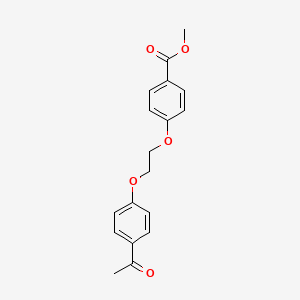

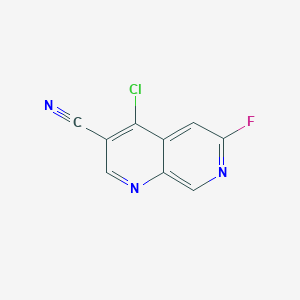

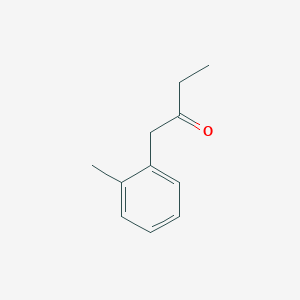

2-(4-Chlorophenyl)propionyl chloride is a compound with the molecular formula C9H8Cl2O . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(4-chlorophenyl)propanoic acid with oxalyl chloride in the presence of N,N-dimethyl-formamide (DMF) at 25°C . The reaction mixture is stirred for 1.5 hours and then concentrated to yield the acid chloride as a light yellow oil .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H8Cl2O/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3 . The molecular weight of the compound is 203.07 g/mol .Chemical Reactions Analysis

As an acyl chloride, this compound undergoes the characteristic reactions of acyl chlorides . It can react with a variety of nucleophiles, such as amines and alcohols, to form amides and esters, respectively .Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Properties

2-(4-Chlorophenyl)propionyl chloride derivatives have been studied for their potential analgesic and anti-inflammatory properties. For instance, a study found that 4-propionyl-4-(4-chlorophenyl)-1-(3-dimethylaminopropyl)-piperidine dihydrochloride exhibited significant analgesic activity and anti-inflammatory properties, indicating its potential use in pain and inflammation management (Gajewski et al., 1982).

Synthesis of Organic Compounds

The synthesis of complex organic compounds often involves the use of this compound or its derivatives. For example, the synthesis of 4-(2-chlorophenyl)-1, 6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo-[4,3-f] [1,4]diazepine-9-14C was achieved starting with acetyl-1-14C chloride (Hicks et al., 1984).

Chemical Reactions and Molecular Structures

Research on this compound also includes its reactions and molecular structure studies. For instance, the reaction of some 4,6-dimethoxyindoles with oxalyl chloride, including 3-(4′-Chlorophenyl)-4,6-dimethoxyindole, was investigated to yield various glyoxyloyl chloride derivatives (Black et al., 1996). Additionally, the molecular structure and conformation of propionyl chloride have been determined by gas-phase electron diffraction (Dyngeseth et al., 1984).

Environmental and Catalytic Applications

The compound has been examined in environmental contexts, such as in the catalytic decomposition of hydrogen peroxide and 4-chlorophenol (Huang et al., 2003). Cross-linked styrene/2-(4-chlorophenyl)propene copolymer grafted tetraphenylphosphonium salt was found to be an effective catalyst for the reaction of aromatic chlorides with potassium fluoride (Yoshida et al., 1990).

Pharmaceutical Research

In pharmaceutical research, the enantiomers of 2-(p-chlorophenoxy)propionic acid and its analogs were tested on human ClC-1 channels, revealing insights into the mechanism of action of these modulators (Pusch et al., 2000).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that this compound is used in organic synthesis, particularly in suzuki–miyaura coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

2-(4-Chlorophenyl)propionyl chloride, as an acid chloride, is highly reactive. It can interact with nucleophilic groups in target molecules, leading to the formation of new covalent bonds . In the context of Suzuki–Miyaura coupling reactions, it may undergo oxidative addition with palladium catalysts .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and biochemistry .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through reactions such as the Suzuki–Miyaura coupling . The specific molecular and cellular effects would depend on the nature of these resulting compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of its reactions can be affected by the presence of a suitable catalyst, the pH of the reaction environment, and the temperature .

Análisis Bioquímico

Biochemical Properties

2-(4-Chlorophenyl)propionyl chloride plays a significant role in biochemical reactions, particularly in the formation of amides and esters. It interacts with enzymes such as acetyltransferases, which facilitate the transfer of the acyl group to various substrates. This compound also interacts with proteins and other biomolecules through nucleophilic substitution reactions, where the chloride group is replaced by nucleophiles such as amines or alcohols. These interactions are crucial for the synthesis of complex molecules in biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes through acylation reactions. This compound can impact cell signaling pathways by altering the activity of key signaling proteins. Additionally, it can affect gene expression by modifying transcription factors and other regulatory proteins. The changes in cellular metabolism due to the presence of this compound can lead to alterations in energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through acylation reactions. It binds to enzymes and proteins, leading to the formation of covalent bonds with nucleophilic residues such as lysine or serine. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or light. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can induce specific biochemical changes without causing significant toxicity. At higher doses, it can lead to toxic effects such as cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response. Toxic or adverse effects at high doses include oxidative stress and inflammation .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to acylation reactions. It interacts with enzymes such as acetyltransferases and carboxylases, which facilitate the transfer of the acyl group to different substrates. These interactions can affect metabolic flux and the levels of metabolites in the cell. The compound’s involvement in metabolic pathways is crucial for the synthesis and modification of biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its biochemical activity and interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can affect its activity and function, particularly in relation to its interactions with enzymes and proteins .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)propanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKBMDLEBVTMMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596192 |

Source

|

| Record name | 2-(4-Chlorophenyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63327-24-2 |

Source

|

| Record name | 2-(4-Chlorophenyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1358251.png)

![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)